molecular formula C5H5Na B1585083 Sodium cyclopentadienide CAS No. 4984-82-1

Sodium cyclopentadienide

Cat. No. B1585083
CAS RN: 4984-82-1
M. Wt: 88.08 g/mol
InChI Key: OHUVHDUNQKJDKW-UHFFFAOYSA-N
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Description

Sodium cyclopentadienide is an organosodium compound with the formula C5H5Na . It is often abbreviated as NaCp, where Cp− is the cyclopentadienide anion . It is a colorless solid, although samples often are pink owing to traces of oxidized impurities . It is used as a reagent for the preparation of metallocenes .


Synthesis Analysis

Sodium cyclopentadienide is commercially available as a solution in THF . It is prepared by treating cyclopentadiene with sodium . The conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene . Sodium and potassium cyclopentadienide were obtained in an improved synthetic procedure. They were prepared in a one-pot synthesis directly by reaction of alkali metals with neat dicyclopentadiene at elevated temperature .


Molecular Structure Analysis

The nature of NaCp depends strongly on its medium and for the purposes of planning syntheses; the reagent is often represented as a salt Na+ C5H−5 . Crystalline solvent-free NaCp, which is rarely encountered, is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Na+ centers sandwiched between μ - η5: η5 -C5H5 ligands .


Chemical Reactions Analysis

Sodium cyclopentadienide is a common reagent for the preparation of metallocenes . For example, it is used in the preparation of ferrocene and zirconocene dichloride . Sodium cyclopentadienide is also used for the preparation of substituted cyclopentadienyl derivatives such as the ester and formyl derivatives .


Physical And Chemical Properties Analysis

Sodium cyclopentadienide has a molar mass of 88.085 g·mol−1 . It appears as a colorless solid and has a density of 1.113 g/cm3 . It decomposes in water but is soluble in THF .

Scientific Research Applications

Synthesis and Improvement

  • Improved Synthesis : Sodium cyclopentadienide has been synthesized through an improved method, allowing for the preparation of this compound directly from alkali metals and neat dicyclopentadiene at elevated temperatures. This process yields a white powder product, free of colored impurities, and eliminates the need for dry solvents like THF or decahydronaphthalene (Panda, Gamer, & Roesky, 2003).

Organometallic Chemistry

  • Organometallic Reagents : Sodium cyclopentadienide is a significant reagent in organometallic chemistry, primarily used to prepare numerous cyclopentadienyl complexes. Its synthesis can be achieved without using any solvents, offering a more convenient and pure approach (Panda et al., 2014).

Chemical Reactions and Products

  • Carbonation and Polymethylation : Sodium cyclopentadienide undergoes carbonation to produce compounds like Thiele's acid and its isomers. It also shows potential for polymethylation, leading to polymethylcyclopentadienes (Marchand et al., 1998); (Mclean & Haynes, 1965).

Amino-functionalization and Ligand Chemistry

  • Amino-functionalized Derivatives : Sodium cyclopentadienide has been used to synthesize amino-functionalised cyclopentadienyl transfer reagents and derivatives for potential applications in ligand chemistry (Bradley et al., 2002).

Coordination Compounds and Metallocenes

  • Complex Formation : This compound aids in forming various coordination compounds and metallocenes with elements like zirconium, molybdenum, and ruthenium. It shows diverse coordination behaviors, including the formation of chelate ligands and metal-metal bonded dimers (Klass et al., 1999); (Smart & Curtis, 1977).

Substitution and Derivative Synthesis

  • Functional Derivatives : It is useful in synthesizing cyclopentadienyl compounds with various substituents like aldehyde, ketone, or ester, contributing to a wide range of chemical studies and applications (Macomber, Hart, & Rausch, 1982).

Safety And Hazards

Sodium cyclopentadienide is highly flammable . It releases flammable gas when in contact with water . It causes severe skin burns and eye damage . It is suspected of causing cancer and may cause respiratory irritation .

Future Directions

Sodium cyclopentadienide has been studied as a new type of electrolyte for sodium batteries . The use of sodium cyclopentadienide dissolved in tetrahydrofuran as the electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This suggests that sodium cyclopentadienide could be further studied for its potential applications in energy storage .

properties

IUPAC Name

sodium;cyclopenta-1,3-diene
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InChI

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVHDUNQKJDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063665
Record name Sodium, 2,4-cyclopentadien-1-yl-
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Molecular Weight

88.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium, 2,4-cyclopentadienide
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Product Name

Sodium cyclopentadienide

CAS RN

4984-82-1
Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Cyclopenta-2,4-dien-1-ylsodium
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Synthesis routes and methods

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Quantity
60 mL
Type
reactant
Reaction Step Four
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
500 mL
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
EE Van Tamelen, JI Brauman… - Journal of the American …, 1967 - ACS Publications
Previously diborane (4) has been known only as the stable essentially unreactivebis (triphenylphosphine) adduct. 1 We have prepared an analogous less stable but synthetically more …
Number of citations: 12 pubs.acs.org
RB King - Inorganic Chemistry, 1963 - ACS Publications
… Thus sodium cyclopentadienide was … complex might react with sodium cyclopentadienide to form the monomeric … Reaction between I and sodium cyclopentadienide in tetrahydrofuran at …
Number of citations: 96 pubs.acs.org
J Featherstone, T Chong, JK Martens… - The Journal of …, 2018 - ACS Publications
… The relevant computed mode frequencies with their associated intensities for the three cationic sodium cyclopentadienide adducts experimentally observed are summarized in Table 1, …
Number of citations: 2 pubs.acs.org
M Binder, M Mandl, S Zaubitzer… - …, 2021 - Wiley Online Library
… In this work the electrolyte constituted by a 2 M solution of sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF), is investigated in symmetrical sodium metal cells. In particular, …
ML Cole, C Jones, PC Junk - Journal of the Chemical Society, Dalton …, 2002 - pubs.rsc.org
… precursor for the organometallic chemist, in particular sodium cyclopentadienide. … The 1,2-dimethoxyethane adduct of sodium cyclopentadienide was prepared as per the literature. …
Number of citations: 37 pubs.rsc.org
SP Anand, RK Multani, BD Jain - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
The formation of π-cyclopentadienyl tungsten oxychlorodialkoxides as a result of the interaction between cyclopentadiene or its sodium derivative with tungsten oxy-dichlorodialkoxides, …
Number of citations: 10 www.journal.csj.jp
AP Borisov, VD Makhaev - Izv. Akad. Nauk SSSR. Ser. Khim, 1981 - academia.edu
… Sodium cyclopentadienide CpNa is one of the most widely used reagents in organomelallic chemistry. It is usually obtained by the reaction of metallic sodium with cyclopentadiene in …
Number of citations: 9 www.academia.edu
PA Deck, KC Jantunen, FL Taw… - … Syntheses: Volume 36, 2014 - Wiley Online Library
… Anhydrous THF (100mL) and sodium cyclopentadienide solution (25.0mL of a 2.0M solution in … The author notes that freshly prepared solutions of sodium cyclopentadienide give paler …
Number of citations: 2 onlinelibrary.wiley.com
RB King, MB Bisnette - Inorganic Chemistry, 1964 - ACS Publications
… Ferrous chloride reacts with a mixture of sodium cyclopentadienide and sodium pyrrolide in tetrahydrofuran to give red, very volatile, crystalline C5H5FeC4H4N in verylow yield. Ferrous …
Number of citations: 135 pubs.acs.org
DW Macomber, WP Hart, MD Rausch - Advances in Organometallic …, 1982 - Elsevier
… Peters has shown that a reaction between equimolar amounts of methyl chloroformate and sodium cyclopentadienide gave two main products (47). The expected product, …
Number of citations: 162 www.sciencedirect.com

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